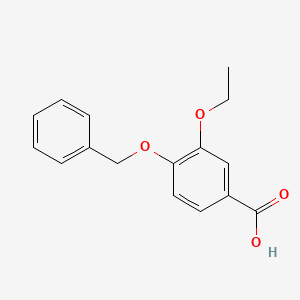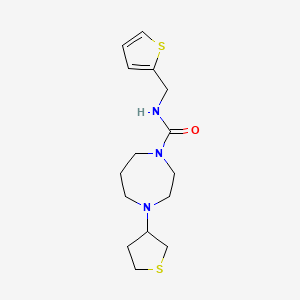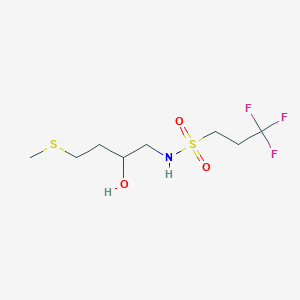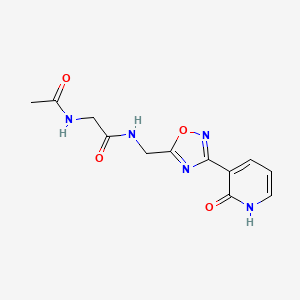![molecular formula C17H16O3 B2674402 3-[4-(2-Phenylethoxy)phenyl]-2-propenoic acid CAS No. 178406-64-9](/img/structure/B2674402.png)
3-[4-(2-Phenylethoxy)phenyl]-2-propenoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[4-(2-Phenylethoxy)phenyl]-2-propenoic acid, also known as GW501516, is a synthetic drug that belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists. It was initially developed as a potential treatment for metabolic disorders such as obesity, diabetes, and dyslipidemia. However, it has gained popularity in the sports and fitness industry due to its alleged ability to enhance endurance and performance.
Wirkmechanismus
3-[4-(2-Phenylethoxy)phenyl]-2-propenoic acid works by activating PPARδ, a nuclear receptor that regulates gene expression involved in lipid metabolism and glucose homeostasis. Activation of PPARδ leads to an increase in fatty acid oxidation and glucose uptake, which results in improved energy metabolism and endurance. It also has anti-inflammatory effects and can inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It increases the expression of genes involved in fatty acid oxidation and glucose uptake, leading to improved energy metabolism. It also increases the number of mitochondria in muscle cells, which enhances endurance. In addition, it has anti-inflammatory effects and can inhibit the growth of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
3-[4-(2-Phenylethoxy)phenyl]-2-propenoic acid has several advantages for lab experiments, including its ability to enhance endurance and improve energy metabolism. It can be used to study the effects of PPARδ activation on gene expression and cellular metabolism. However, it is important to note that this compound has been banned by the World Anti-Doping Agency (WADA) and is considered a performance-enhancing drug. Therefore, its use in lab experiments should be carefully monitored and regulated.
Zukünftige Richtungen
There are several future directions for research on 3-[4-(2-Phenylethoxy)phenyl]-2-propenoic acid. One area of interest is its potential use in the treatment of metabolic disorders such as obesity, diabetes, and dyslipidemia. Additional studies are needed to determine its safety and efficacy in humans. Another area of interest is its anti-inflammatory and anti-cancer properties. Further research is needed to investigate its potential use as a therapeutic agent for these conditions. Finally, more studies are needed to understand the long-term effects of this compound on human health and performance.
Synthesemethoden
The synthesis of 3-[4-(2-Phenylethoxy)phenyl]-2-propenoic acid involves several steps, including the condensation of 4-(2-Phenylethoxy)benzaldehyde with malonic acid, followed by esterification and cyclization to form the final product. The process is complex and requires expertise in organic chemistry. Several research articles have been published on the synthesis of this compound, which can be used as a reference for future studies.
Wissenschaftliche Forschungsanwendungen
3-[4-(2-Phenylethoxy)phenyl]-2-propenoic acid has been extensively studied for its potential applications in various fields of research. In the medical field, it has shown promising results in the treatment of metabolic disorders such as obesity, diabetes, and dyslipidemia. In addition, it has been investigated for its potential anti-inflammatory and anti-cancer properties. In the sports and fitness industry, it has been used as a performance-enhancing drug due to its ability to increase endurance and improve muscle metabolism.
Eigenschaften
IUPAC Name |
(E)-3-[4-(2-phenylethoxy)phenyl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O3/c18-17(19)11-8-15-6-9-16(10-7-15)20-13-12-14-4-2-1-3-5-14/h1-11H,12-13H2,(H,18,19)/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRJURNWBQNDZOJ-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCOC2=CC=C(C=C2)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCOC2=CC=C(C=C2)/C=C/C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tert-butyl 5-oxa-2-azaspiro[3.4]octane-7-carboxylate](/img/structure/B2674322.png)
![6-(4-Chlorophenyl)-2-[1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]azetidin-3-yl]pyridazin-3-one](/img/structure/B2674324.png)


![2-bromo-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2674330.png)


![(E)-3-(3,4-dimethoxyphenyl)-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)acrylamide](/img/structure/B2674338.png)
![5-(indoline-1-carbonyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4(7H)-one](/img/structure/B2674339.png)


![2-(3,4-diethoxyphenyl)-5-phenyl-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one](/img/structure/B2674342.png)